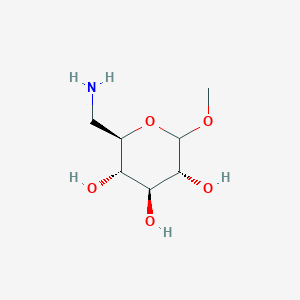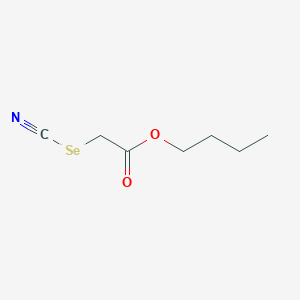
Butyl selenocyanoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl selenocyanoacetate is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a butyl group, a selenocyano group, and an acetate moiety, making it a versatile molecule for synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl selenocyanoacetate typically involves the reaction of butyl cyanoacetate with selenium reagents under controlled conditions. One common method includes the use of selenium dioxide (SeO₂) as a selenium source. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl selenocyanoacetate undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenocyano group to selenol or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol or other reduced selenium compounds.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl selenocyanoacetate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of selenium-containing heterocycles and other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of butyl selenocyanoacetate involves its interaction with biological molecules and cellular pathways. The selenocyano group can undergo redox reactions, influencing cellular redox status and modulating the activity of redox-sensitive enzymes and proteins. This can lead to various biological effects, including antioxidant activity and modulation of signaling pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl cyanoacetate: Lacks the selenium atom, making it less reactive in redox processes.
Ethyl selenocyanoacetate: Similar structure but with an ethyl group instead of a butyl group, which may affect its reactivity and solubility.
Selenocyanates: General class of compounds containing the selenocyano group, but with different alkyl or aryl groups.
Uniqueness
Butyl selenocyanoacetate is unique due to the presence of both the butyl and selenocyano groups, which confer distinct chemical reactivity and potential biological activity. Its ability to participate in redox reactions and form various derivatives makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
63906-49-0 |
|---|---|
Formule moléculaire |
C7H11NO2Se |
Poids moléculaire |
220.14 g/mol |
Nom IUPAC |
butyl 2-selenocyanatoacetate |
InChI |
InChI=1S/C7H11NO2Se/c1-2-3-4-10-7(9)5-11-6-8/h2-5H2,1H3 |
Clé InChI |
MQIZVJNTYOXPPF-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C[Se]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



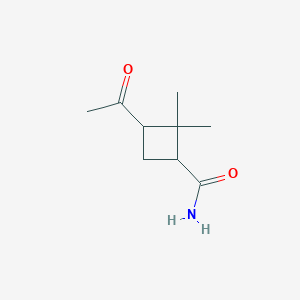

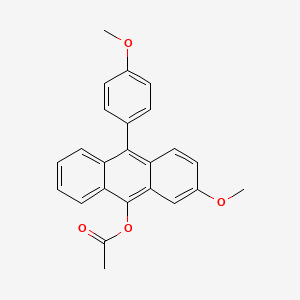


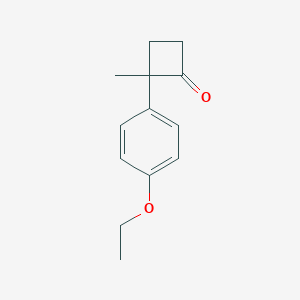
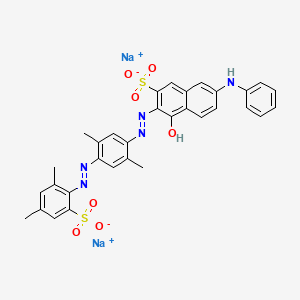
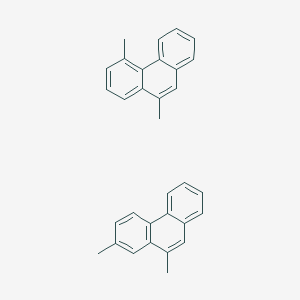

![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)
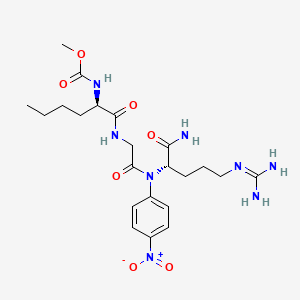
![(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B13809825.png)
